Fmoc-D-norArg(Me,Pbf)-OH: Structural Profile and SPPS Utility
Fmoc-D-norArg(Me,Pbf)-OH: Structural Profile and SPPS Utility
The following technical guide details the structural characteristics, synthesis utility, and biological applications of Fmoc-D-norArg(Me,Pbf)-OH , a specialized amino acid building block used in advanced peptide drug discovery.
Technical Monograph | Version 1.0
Executive Summary
Fmoc-D-norArg(Me,Pbf)-OH (CAS: 2044709-93-3) is a non-proteinogenic, orthogonally protected amino acid derivative.[1] It combines three critical structural modifications: the D-stereochemistry for proteolytic stability, a "nor" (shortened) aliphatic side chain, and a methylated guanidino group protected by the acid-labile Pbf moiety.
This compound is primarily employed in the synthesis of peptidomimetics and stapled peptides where the researcher seeks to modulate hydrogen bonding networks, increase membrane permeability, or mimic post-translational modifications (specifically arginine methylation) within a constrained steric environment.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
Structural Deconstruction
The nomenclature Fmoc-D-norArg(Me,Pbf)-OH encodes a precise molecular architecture. Unlike standard Arginine, which possesses a three-carbon propyl spacer (
-
Backbone: N-
-Fmoc protected D-2-amino-4-guanidinobutyric acid. -
Side Chain: The
-guanidino group is modified with a methyl group and protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. -
Stereochemistry: D-configuration (R-configuration at the
-carbon).
Physicochemical Data
| Property | Specification |
| Chemical Name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyl-3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)butanoic acid |
| CAS Number | 2044709-93-3 |
| Molecular Formula | |
| Molecular Weight | 648.77 g/mol |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM.[1][2][3][4][5][6] |
| Appearance | White to off-white powder |
| Purity Standard |
Structural Visualization
The following diagram illustrates the hierarchical composition of the molecule, highlighting the protecting groups and the modified side chain.
Figure 1: Structural decomposition of Fmoc-D-norArg(Me,Pbf)-OH highlighting functional domains.
Solid-Phase Peptide Synthesis (SPPS) Methodology
Coupling Considerations
The "nor" shortening of the side chain reduces the degrees of freedom, potentially increasing steric bulk near the peptide backbone. Furthermore, the presence of the bulky Pbf group and the Methyl group on the guanidine requires efficient activation to drive coupling to completion.
-
Activation: Use HATU/HOAt or DIC/Oxyma Pure . Standard HBTU/HOBt may result in incomplete coupling due to the steric hindrance of the modified side chain.
-
Solvent: DMF or NMP. NMP is preferred for difficult sequences to prevent aggregation.
-
Stoichiometry: 3-4 equivalents of amino acid relative to resin loading.
-
Double Coupling: Highly recommended, especially if the preceding residue is bulky (e.g.,
-branched amino acids like Val, Ile, Thr).
Deprotection & Cleavage Protocol
The Pbf group is acid-labile but requires scavengers to prevent the alkylation of reactive side chains (specifically Tryptophan and Tyrosine) by the generated sulfonyl cation.
Reagent Cocktail (Standard cleavage):
-
TFA: 92.5%
-
TIS (Triisopropylsilane): 2.5% (Scavenger)
-
Water: 2.5% (Scavenger)
-
DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Critical if Cys/Met are present)
Workflow Diagram:
Figure 2: SPPS cycle for incorporation and release of the methylated norarginine residue.
Troubleshooting Side Reactions
-
Arg-Lactamization: Unlike standard Arginine, norArginine has a shorter side chain (gamma-amino). While
-lactam formation is a risk for Ornithine, the guanidino group in norArg is less prone to intramolecular cyclization during activation than a free amine, but activated carboxylates can still be sluggish. Ensure pre-activation time is minimized (< 2 mins) before adding to resin. -
Incomplete Pbf Removal: The methyl group on the guanidine may slightly stabilize the sulfonamide bond. Extend cleavage time to 3-4 hours if Mass Spec indicates +252 Da adducts (Pbf retention).
Biological Applications & Mechanism
Proteolytic Stability (The "D" Factor)
Incorporating D-amino acids is a gold-standard strategy for extending the plasma half-life of peptide therapeutics. Proteases in the human body (e.g., trypsin, chymotrypsin) are stereoselective for L-amino acids. The D-configuration of Fmoc-D-norArg(Me,Pbf)-OH renders the peptide bond resistant to enzymatic hydrolysis.
Methylation Mimicry
Arginine methylation is a prevalent post-translational modification (PTM) involved in signal transduction and RNA processing.
-
Therapeutic Relevance: By incorporating a permanently methylated analog (N-Me-norArg), researchers can create "constitutively active" or "dominant negative" inhibitors of enzymes that recognize methylated arginine motifs (e.g., Tudor domains).
-
H-Bond Modulation: The methyl group replaces a hydrogen on the guanidino headgroup, removing a hydrogen bond donor. This can be used to tune the selectivity of the peptide for its receptor, reducing off-target binding.
"Nor" Constraint
Shortening the side chain by one methylene unit (
References
-
AK Scientific . Fmoc-D-norArg(Me,pbf)-OH Product Specifications. Retrieved from
-
BidePharm . Fmoc-D-norArg(Me,pbf)-OH Structure and Properties. Retrieved from
-
PubChem . Fmoc-norArg(Pbf)-OH Compound Summary (Structural Analog Context). Retrieved from
- Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology.
-
ChemPep . Fmoc-D-Arg(Pbf)-OH Technical Data. Retrieved from
Sources
- 1. 2612397-05-2|FMoc-l-agb(pbf,boc)-oh|BLD Pharm [bldpharm.com]
- 2. N(omega)-methyl-L-argininate | C7H15N4O2- | CID 60105541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ng-monomethyl-l-arginine | C7H16N4O2 | CID 132862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ontology Lookup Service (OLS) [ebi.ac.uk]
- 5. peptide.com [peptide.com]
- 6. N omega-Nitro-L-arginine methyl ester hydrochloride (L-NAME), NOS inhibitor (CAS 51298-62-5) | Abcam [abcam.com]
